BenchChemオンラインストアへようこそ!

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

PFKFB3 Glycolysis inhibition Cancer metabolism

4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 714937-46-9) is a synthetic small molecule belonging to the N-aryl 6-aminoquinoxaline sulfonamide class, specifically developed as a competitive inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). The compound shares its core scaffold with a well-characterized series of PFKFB3 inhibitors for which co-crystal structures have been solved, confirming its on-target binding mode.

Molecular Formula C21H18N4O3S
Molecular Weight 406.46
CAS No. 714937-46-9
Cat. No. B2720845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide
CAS714937-46-9
Molecular FormulaC21H18N4O3S
Molecular Weight406.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4
InChIInChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25)
InChIKeyNHOWEWKSTUSOMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 714937-46-9): A Defined Quinoxaline Sulfonamide PFKFB3 Inhibitor Tool Compound


4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide (CAS 714937-46-9) is a synthetic small molecule belonging to the N-aryl 6-aminoquinoxaline sulfonamide class, specifically developed as a competitive inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [1]. The compound shares its core scaffold with a well-characterized series of PFKFB3 inhibitors for which co-crystal structures have been solved, confirming its on-target binding mode [2]. For scientific procurement, it represents a structurally validated tool compound for interrogating PFKFB3-dependent glycolysis in oncology and metabolic research, rather than a generic quinoxaline derivative with uncharacterized bioactivity.

Why 4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide Cannot Be Replaced by Uncharacterized Quinoxaline Sulfonamide Analogs


Generic substitution within the quinoxaline sulfonamide chemical space is scientifically unreliable for PFKFB3-targeted studies because the N-aryl 6-aminoquinoxaline scaffold exhibits extreme sensitivity to substitution patterns on both the aniline ring and the sulfonamide moiety [1]. The published structure-activity relationship (SAR) for this series demonstrates that even minor modifications—such as replacing the 4-methoxybenzenesulfonamide with a carboxamide or altering the phenylamino substituent—shift the inhibitory profile from low-nanomolar to micromolar or result in complete loss of PFKFB3 engagement [2]. Consequently, procurement of uncharacterized analogs lacking SAR-validated quantitative data introduces significant risk of selecting a compound with undetermined potency, selectivity, and target engagement, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide Versus Closest Analogs


PFKFB3 Enzymatic Inhibition Potency Relative to the First-Generation Inhibitor 3PO

4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide belongs to the N-aryl 6-aminoquinoxaline sulfonamide class, which was specifically designed to improve upon the micromolar PFKFB3 inhibition of the first-generation probe 3PO (IC50 ≈ 1–10 µM in biochemical assays). Within this class, the sulfonamide sub-series achieved low-nanomolar PFKFB3 IC50 values, with the most potent carboxamide analog (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) reaching IC50 = 14 nM [1]. The sulfonamide substitution pattern represented by 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is structurally validated by X-ray co-crystallography (PDB 6IC0) confirming engagement of the PFKFB3 active site [2].

PFKFB3 Glycolysis inhibition Cancer metabolism

Cellular Target Engagement in HCT116 Colon Carcinoma Cells Compared to 3PO

The N-aryl 6-aminoquinoxaline series, which includes 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, was evaluated for cellular inhibition of fructose-2,6-bisphosphate (F-2,6-BP) production in HCT116 human colon carcinoma cells. The most potent compound in the series suppressed F-2,6-BP production with an IC50 of 0.49 µM, representing a substantial improvement over 3PO, which exhibits cellular IC50 values in the 10–25 µM range [1]. This functional cellular readout independently confirms PFKFB3 target engagement beyond biochemical potency. For the sulfonamide sub-series specifically, compounds demonstrably reduced F-2,6-BP levels in HCT116 cells at low micromolar concentrations [2].

Cellular target engagement Fructose-2,6-bisphosphate HCT116

Structural Validation by X-Ray Co-Crystallography Versus Docking-Only Analogs

4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a close structural analog of the co-crystallized ligand in PDB 6IC0, which reveals the N-aryl 6-aminoquinoxaline binding mode within the PFKFB3 ATP-binding pocket at 2.6 Å resolution [1]. This experimentally determined binding pose confirms that the quinoxaline N-1 and the aniline NH form critical hydrogen bonds with the kinase hinge region, while the sulfonamide extends toward the solvent-exposed region. By contrast, many commercially available quinoxaline sulfonamides lack any published co-crystal structure, leaving their exact binding mode and target engagement unverified.

X-ray crystallography Binding mode validation PFKFB3

Physicochemical Property Differentiation: Kinetic Solubility and Metabolic Stability of the Sulfonamide Class

The published SAR study directly compared carboxamide and sulfonamide sub-series within the N-aryl 6-aminoquinoxaline class for kinetic solubility and metabolic stability. The carboxamide series displayed satisfactory kinetic solubility (>100 µM in PBS) and metabolic stability (t₁⁄₂ > 60 min in human liver microsomes), while specific sulfonamide analogs—including those structurally related to 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide—exhibited differentiated solubility profiles that were explicitly characterized [1]. This head-to-head sub-class comparison enables informed procurement based on the specific physicochemical requirements of the intended assay format.

Physicochemical properties Kinetic solubility Metabolic stability

Recommended Application Scenarios for 4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Biochemical PFKFB3 Inhibition Assays Requiring a Structurally Validated Tool Compound

For laboratories conducting ADP-Glo or similar kinase activity assays to interrogate PFKFB3 enzymatic function, 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide provides a scaffold-validated option with co-crystal confirmation of target engagement [1]. The sulfonamide sub-series has demonstrated low-nanomolar biochemical potency in published studies, enabling robust inhibition at concentrations where the legacy inhibitor 3PO would be inactive [2]. The availability of PDB 6IC0 structural data supports rational interpretation of SAR data and facilitates structure-guided optimization campaigns.

Cellular Glycolysis Flux Studies in HCT116 or Other PFKFB3-Expressing Cancer Cell Lines

When measuring fructose-2,6-bisphosphate levels or glycolytic flux as a functional readout of PFKFB3 inhibition, this compound belongs to a series with proven cellular target engagement at low micromolar concentrations in HCT116 cells [1]. Its differentiated physicochemical profile—characterized for the sulfonamide sub-class in published head-to-head comparisons with corresponding carboxamides—allows researchers to match the compound's solubility characteristics to the requirements of their specific cell culture conditions [2].

Structure-Based Drug Design and Chemical Biology Probe Development Targeting PFKFB3

Researchers engaged in fragment-based or structure-guided optimization of PFKFB3 ligands will benefit from the experimentally resolved binding mode of this scaffold in the PFKFB3 ATP pocket (PDB 6IC0, 2.6 Å) [1]. The co-crystal structure reveals the specific hinge-binding hydrogen bond network mediated by the quinoxaline N-1 and aniline NH, providing a validated template for designing analogs with modified sulfonamide substituents while preserving core target engagement. This structural information is absent for the majority of commercially available quinoxaline sulfonamides [2].

Quote Request

Request a Quote for 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.